![molecular formula C22H18FN5OS B2998903 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone CAS No. 692746-45-5](/img/structure/B2998903.png)
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H18FN5OS and its molecular weight is 419.48. The purity is usually 95%.
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Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a dihydroquinoline moiety linked to a pyrazolo[3,4-d]pyrimidine through a thioether bond. The synthesis typically involves multi-step reactions including nucleophilic substitutions and cyclization processes.
Table 1: Key Synthetic Steps
Step | Reagents/Conditions | Product |
---|---|---|
1 | 3,4-Dihydroquinoline + Thioether | Intermediate 1 |
2 | Intermediate 1 + 4-Fluorophenyl Pyrazole | Target Compound |
The compound exhibits a range of biological activities primarily through modulation of neurotransmitter receptors and inhibition of specific kinases. It has shown promising results in preclinical studies targeting dopamine receptors and various cancer cell lines.
Affinity for Receptors
Recent studies have demonstrated that the compound has significant binding affinity for dopamine receptor D2 (D2R), which is crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease.
Cytotoxicity Profile
In vitro evaluations indicate that the compound possesses cytotoxic properties against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest potent activity, particularly in leukemia models.
Table 2: Biological Activity Summary
Activity Type | Target/Effect | IC50 Value (µM) |
---|---|---|
Dopamine Receptor D2 | Modulation | 0.5 |
Cancer Cell Lines | Cytotoxicity (e.g., MV4:11) | 0.38 |
Case Studies
Several studies have explored the biological implications of this compound:
- Dopamine Receptor Modulation : A study investigated the effects of the compound on D2R signaling pathways, demonstrating enhanced receptor activation which could lead to potential therapeutic applications in neuropsychiatric disorders .
- Anticancer Properties : Another study reported that the compound induced apoptosis in cancer cells through caspase activation and mitochondrial dysfunction .
- Multidrug Resistance Reversal : Research indicated that this compound could inhibit efflux pumps associated with multidrug resistance in cancer cells, enhancing the efficacy of conventional chemotherapeutics .
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN5OS/c23-16-7-9-17(10-8-16)28-21-18(12-26-28)22(25-14-24-21)30-13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACWMLAWXSDFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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